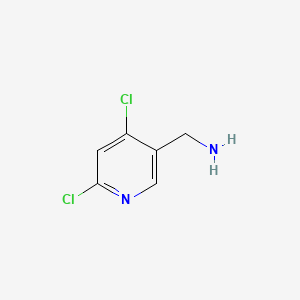

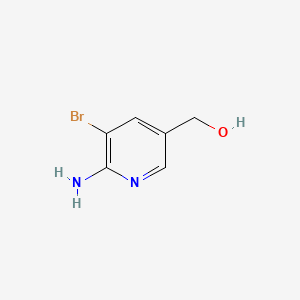

(6-氨基-5-溴吡啶-3-基)甲醇

描述

“(6-Amino-5-bromopyridin-3-yl)methanol” is a heterocyclic building block . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . This compound is not intended for human or veterinary use, but for research use only .

Molecular Structure Analysis

The molecular formula of “(6-Amino-5-bromopyridin-3-yl)methanol” is C6H7BrN2O. The molecular weight is 203.039. The InChI key is LBYLYVGJSXTAOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(6-Amino-5-bromopyridin-3-yl)methanol” is a solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The water solubility of this compound is 4.32 mg/ml .科学研究应用

合成和表征席夫碱、金属配合物和聚(苯氧基亚胺):Kaya、Daban和Şenol(2021年)在"Inorganica Chimica Acta"中的研究报告了使用2-氨基-5-溴吡啶合成席夫碱配体,其结构类似于(6-氨基-5-溴吡啶-3-基)甲醇。这些配体被用于制备具有显著电导率和热性能的金属配合物和聚合物,表明在材料科学中的潜在应用(Kaya, Daban, & Şenol, 2021)。

取代吡啶衍生物的合成:Naghiyev等人在2019年的"Chemical Problems"中的研究中,使用2-氨基-5-溴吡啶合成了取代亚胺吡啶,类似于(6-氨基-5-溴吡啶-3-基)甲醇,展示了它在创造新型有机化合物中的作用(Naghiyev等人,2019)。

2-氨基-5-溴吡啶与CO2的电催化羧化反应:Feng等人(2010年)在"Electrochimica Acta"中探讨了2-氨基-5-溴吡啶的电催化转化为6-氨基烟酸。这突显了(6-氨基-5-溴吡啶-3-基)甲醇在电化学过程和绿色化学应用中的潜力(Feng et al., 2010)。

N,4-二杂芳基2-氨基噻唑的合成和结构表征:Böck等人(2021年)在"Structural Chemistry"中合成并表征了涉及N-(6-甲氧基吡啶-3-基)-4-(吡啶-2-基)噻唑-2-胺的化合物,与(6-氨基-5-溴吡啶-3-基)甲醇相关,显示了它在新型化学结构开发中的重要性(Böck等人,2021)。

安全和危害

The compound has been classified with the signal word “Warning” and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, certain indole derivatives have been found to inhibit α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . These properties could impact the bioavailability of the compound, influencing its effectiveness.

属性

IUPAC Name |

(6-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYLYVGJSXTAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736706 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027785-19-8 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)